molecular formula C12H16Cl2N2 B12118462 1-(2,4-Dichlorobenzyl)piperidin-4-amine

1-(2,4-Dichlorobenzyl)piperidin-4-amine

Cat. No.: B12118462
M. Wt: 259.17 g/mol
InChI Key: NFLMRDKSWHCNHA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and an amine group at the 4-position

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 2,4-dichlorobenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound may exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, while ongoing research continues to uncover its potential biological activities and therapeutic applications.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2

InChI Key

NFLMRDKSWHCNHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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